3,8-Dibromo-1,10-phenanthroline
CAS No.: 100125-12-0
Cat. No.: VC20739394
Molecular Formula: C12H6Br2N2
Molecular Weight: 338 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100125-12-0 |
---|---|
Molecular Formula | C12H6Br2N2 |
Molecular Weight | 338 g/mol |
IUPAC Name | 3,8-dibromo-1,10-phenanthroline |
Standard InChI | InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H |
Standard InChI Key | IDWJREBUVYSPKS-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br |
Canonical SMILES | C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br |
Physical and Chemical Properties
Physical State and Appearance
3,8-Dibromo-1,10-phenanthroline typically appears as a white to light yellow crystalline solid or powder at room temperature . Its physical characteristics make it relatively easy to handle in laboratory settings, though appropriate safety precautions must be observed due to its potential hazards.
Thermodynamic Properties
The compound has a well-defined melting point of 221-222°C, indicating its high purity when properly synthesized . Its predicted boiling point is approximately 428.9±40.0°C, though this value is rarely relevant for practical applications since the compound is typically used in solution-phase chemistry rather than in distillation processes . The density of 3,8-Dibromo-1,10-phenanthroline is reported to be 1.915 g/cm³, reflecting its relatively compact molecular structure .
Spectroscopic Properties
The spectroscopic characteristics of 3,8-Dibromo-1,10-phenanthroline include a maximum absorption wavelength (λmax) of 352 nm when measured in DMF (dimethylformamide) . This spectroscopic feature is particularly important for monitoring reactions involving this compound and for characterizing its derivatives. The compound and its metal complexes exhibit distinctive spectroscopic signatures that have been extensively studied using various techniques including UV/Vis spectroscopy, Raman spectroscopy, and resonance Raman spectroscopy .
Tabulated Physical Properties
Synthesis Methods
Bromination of 1,10-Phenanthroline
The most common method for synthesizing 3,8-Dibromo-1,10-phenanthroline involves the direct bromination of 1,10-phenanthroline. This process typically utilizes commercially available 1,10-phenanthroline monohydrochloride monohydrate, which reacts with bromine to produce the desired dibromo derivative . The reaction requires careful control of conditions to ensure regioselectivity and minimize the formation of byproducts. The bromination typically occurs at positions 3 and 8 due to the electronic directing effects of the nitrogen atoms in the phenanthroline ring system.
Purification and Characterization
After synthesis, 3,8-Dibromo-1,10-phenanthroline is typically purified through recrystallization techniques to achieve the high purity required for further synthetic applications. The purified compound is then characterized using various analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These characterization techniques confirm the structure and purity of the synthesized material before its use in subsequent reactions.
Chemical Reactivity and Applications
Cross-Coupling Reactions
Photophysical Properties and Spectroscopic Studies
Absorption and Emission Characteristics
The photophysical properties of 3,8-Dibromo-1,10-phenanthroline and its metal complexes have been studied in detail using UV/Vis spectroscopy. The absorption spectra of ruthenium complexes containing this ligand show characteristic metal-to-ligand charge-transfer (MLCT) bands that are influenced by the substitution pattern on the phenanthroline ligand . These spectroscopic features provide valuable insights into the electronic structure and excited-state properties of these compounds.
Resonance Raman Spectroscopy Studies
Resonance Raman spectroscopy has been utilized to investigate the nature of the excited states in ruthenium complexes containing 3,8-Dibromo-1,10-phenanthroline. These studies have revealed that the lowest-energy ¹MLCT (singlet metal-to-ligand charge-transfer) state is predominantly located on the substituted phenanthroline ligand for low-energy excitation . This localization of the excited state has important implications for the design of functional materials based on these complexes.
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